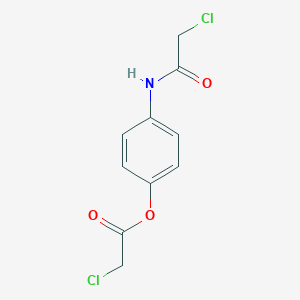

p-Chloroacetoxy-2-chloroacetanilide

Description

Contextualization within Chloroacetanilide Chemistry

Chloroacetanilides are a class of organic compounds that feature a chloroacetyl group attached to an aniline (B41778) core. These compounds are notable for their diverse applications, including in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the C-Cl bond in the chloroacetyl group makes them valuable intermediates in organic synthesis, allowing for the introduction of various functional groups through nucleophilic substitution reactions.

The fundamental structure of chloroacetanilide can be modified at various positions on the phenyl ring, leading to a wide array of derivatives with distinct properties. The subject of this article, p-Chloroacetoxy-2-chloroacetanilide, is a derivative with two key substitutions. The "2-chloroacetanilide" portion refers to the chloroacetyl group attached to the nitrogen of an aniline derivative, a common feature of this class. The "p-chloroacetoxy" group at the para position of the phenyl ring, however, introduces an ester functionality, which can significantly influence the compound's electronic properties, solubility, and biological activity.

The synthesis of chloroacetanilides generally involves the acylation of a substituted aniline with chloroacetyl chloride. sphinxsai.com Variations in the substituents on the aniline starting material allow for the creation of a diverse library of chloroacetanilide derivatives.

Significance and Research Trajectories of the Compound

While specific research on this compound is not extensively documented, its structural components suggest several areas of research interest. The presence of two reactive chloroacetyl groups, one on the acetamide (B32628) nitrogen and the other in the acetoxy group, offers potential for various chemical transformations and cross-linking applications.

The research trajectories for compounds of this nature often focus on:

Medicinal Chemistry: Chloroacetanilide derivatives have been investigated for a range of biological activities. The introduction of different substituents can modulate these activities.

Materials Science: The potential for polymerization and modification of surfaces makes such compounds interesting for developing new materials.

Synthetic Chemistry: As a building block, this compound could be used to synthesize more complex molecules with tailored properties.

The IUPAC name for this compound is Chloroacetic acid 4-[(chloroacetyl)amino]phenyl ester, and its CAS number is 17641-10-0.

Current Gaps and Future Directions in this compound Research

Future research should focus on:

Systematic Synthesis and Characterization: Developing and optimizing synthetic routes to this compound and thoroughly characterizing its physical and chemical properties.

Reactivity Studies: Investigating the differential reactivity of the two chloroacetyl groups to enable selective chemical modifications.

Exploration of Biological Activity: Screening the compound for potential pharmacological activities, building on the known properties of other chloroacetanilide derivatives.

Computational Modeling: Employing theoretical calculations to predict the compound's geometry, electronic structure, and reactivity to guide experimental work.

A deeper understanding of this specific molecule will contribute to the broader field of chloroacetanilide chemistry and may lead to the discovery of new applications.

Interactive Data Tables

To provide context, the following tables summarize key properties of related and precursor compounds.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| p-Chloroacetanilide | C₈H₈ClNO | 169.61 | 178-179 nih.gov |

| 2-Chloroacetanilide | C₈H₈ClNO | 169.61 | 86-88 nih.gov |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 61-63 |

| p-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 |

Structure

3D Structure

Properties

IUPAC Name |

[4-[(2-chloroacetyl)amino]phenyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-5-9(14)13-7-1-3-8(4-2-7)16-10(15)6-12/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHAQEGVLDMYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170131 | |

| Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17641-10-0 | |

| Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2-chloro-4'-hydroxy-, chloroacetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for P Chloroacetoxy 2 Chloroacetanilide

Direct Synthesis Approaches

The most direct route to 4-(2-chloroacetamido)phenyl 2-chloroacetate involves the acylation of p-aminophenol using a chloroacetylating agent.

Reaction of p-Aminophenol with Chloroacetyl Chloride

The reaction between p-aminophenol and chloroacetyl chloride serves as a primary method for the synthesis of 4-(2-chloroacetamido)phenyl 2-chloroacetate. In this reaction, both the amino (-NH2) and hydroxyl (-OH) groups of p-aminophenol undergo acylation. The amino group is more nucleophilic than the hydroxyl group, leading to the initial formation of the N-acylated product, N-(4-hydroxyphenyl)-2-chloroacetamide. Subsequent O-acylation of the phenolic hydroxyl group yields the final di-acylated product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can influence the selectivity and yield of the N-acylation versus O-acylation. For instance, conducting the reaction in an aqueous medium with a base like sodium bicarbonate can favor N-acylation, while using a stronger base or different solvent might be necessary for the subsequent O-acylation.

Utilization of Substituted Primary Amines and Chloroacetyl Chloride

The synthesis of chloroacetanilide derivatives is a well-established process involving the reaction of substituted primary amines with chloroacetyl chloride. This general methodology is applicable to a wide range of anilines bearing various substituents on the aromatic ring. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of electron-donating or electron-withdrawing groups on the aniline (B41778) ring can influence the rate of this reaction. This approach is fundamental to creating the N-(2-chloroacetyl) bond found in the target molecule.

Direct Reaction with Aniline Derivatives

The direct chloroacetylation of aniline derivatives is a key step in the synthesis of many pharmacologically relevant compounds. For instance, the reaction of a substituted aniline with chloroacetyl chloride in a suitable solvent like glacial acetic acid or an inert solvent like benzene (B151609) or toluene (B28343), often in the presence of a base to scavenge the HCl formed, yields the corresponding chloroacetanilide. This principle is directly applicable to the synthesis of the "chloroacetanilide" portion of the target molecule, starting from p-aminophenol or a related p-substituted aniline.

Mechanistic Aspects of p-Chloroacetoxy-2-chloroacetanilide Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of 4-(2-chloroacetamido)phenyl 2-chloroacetate.

Nucleophilic Attack and Acylation Mechanisms

The formation of 4-(2-chloroacetamido)phenyl 2-chloroacetate from p-aminophenol and chloroacetyl chloride involves two key nucleophilic acyl substitution reactions: N-acylation and O-acylation.

N-Acylation: The nitrogen atom of the amino group in p-aminophenol acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride. This is typically the faster of the two acylation reactions due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide bond and eliminates a chloride ion.

O-Acylation: The oxygen atom of the hydroxyl group also acts as a nucleophile, attacking a second molecule of chloroacetyl chloride. This reaction forms the ester linkage. The nucleophilicity of the hydroxyl group is enhanced in the presence of a base, which deprotonates it to form a more nucleophilic phenoxide ion.

Role of Catalysts and Reaction Promoters

Catalysts and reaction promoters play a significant role in the efficiency and selectivity of the acylation reactions.

Bases: Bases are crucial for neutralizing the hydrochloric acid (HCl) that is produced as a byproduct during the reaction. The removal of HCl drives the reaction forward according to Le Chatelier's principle. Common bases used include sodium bicarbonate, sodium carbonate, pyridine (B92270), or triethylamine (B128534). The choice of base can also influence the reaction rate and selectivity. For example, stronger bases can facilitate the deprotonation of the phenolic hydroxyl group, thereby promoting O-acylation.

Lewis Acids: While not as common for this specific transformation, Lewis acids can be used to activate the acylating agent. A Lewis acid could coordinate to the carbonyl oxygen of chloroacetyl chloride, increasing its electrophilicity and making it more susceptible to nucleophilic attack. However, in the context of acylating an amine, Lewis acids can also coordinate to the nitrogen atom, deactivating it. Therefore, their use must be carefully considered. In some acylation reactions, particularly Friedel-Crafts acylation, Lewis acids like aluminum chloride are essential catalysts.

Optimization of Synthetic Parameters

The efficient synthesis of this compound hinges on the precise control of several reaction variables. The following subsections detail the influence of solvent systems, temperature, pressure, reactant molar ratios, and acid-binding agents on the chloroacetylation process.

The choice of solvent is critical in the chloroacetylation of the precursor, p-acetamidophenol. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate and the selectivity between N-chloroacetylation and O-chloroacetylation. In related acylation reactions, a variety of solvents have been explored. For instance, in the synthesis of o-chloroacetaminophenol, 1,2-dichloroethane (B1671644) has been utilized. The yield of the desired product can be significantly affected by the volume of the solvent used; an excessive amount may lead to the dissolution of the product, thereby reducing the isolated yield.

In the context of green chemistry, water-based systems, such as a phosphate (B84403) buffer, have been investigated for N-chloroacetylation. While chloroacetyl chloride can undergo hydrolysis in water, the chloroacetylation of amines can be faster, making this a viable and environmentally benign option. The use of polar aprotic solvents like 1,4-dioxane (B91453) has also been reported for similar cyclization reactions involving chloroacetylated intermediates. The selection of an appropriate solvent system is therefore a balance between reactant solubility, reaction rate, and ease of product isolation.

Temperature plays a pivotal role in the synthesis of this compound, influencing both the reaction kinetics and the product distribution. In the analogous synthesis of o-chloroacetaminophenol, the dropping temperature of the acylating agent is maintained between 0 and 10 °C, while the subsequent reaction temperature is elevated to a range of 45 to 85 °C. This temperature control is crucial for managing the exothermic nature of the acylation and for driving the reaction to completion.

For the subsequent chloroacetylation of the phenolic hydroxyl group, the reaction temperature must be carefully controlled to favor O-acylation over potential side reactions. While specific pressure effects on the synthesis of this compound are not extensively documented in the literature, related acylation and cyclization reactions are typically conducted at atmospheric pressure. The use of elevated pressure is not commonly required for these types of transformations.

The stoichiometry of the reactants is a key determinant of the reaction's efficiency and selectivity. In the synthesis of o-chloroacetaminophenol from o-aminophenol and chloroacetyl chloride, the molar ratio of the reactants has been systematically varied. A molar ratio of o-aminophenol to chloroacetyl chloride of 1:2.1 has been identified as optimal for achieving high yields. An excess of the acylating agent, chloroacetyl chloride, is generally employed to ensure complete conversion of the starting material. However, an excessive amount can lead to the formation of undesired by-products and complicate the purification process.

The following table, based on data from the synthesis of a related compound, illustrates the impact of varying molar ratios on product yield.

| Molar Ratio (o-aminophenol:chloroacetyl chloride) | Yield (%) |

| 1:2.0 | 79.4 |

| 1:2.1 | 90.2 |

| 1:2.5 | 85.0 |

| 1:3.0 | 82.1 |

| 1:3.5 | 80.5 |

This interactive data table is based on findings for the synthesis of a structurally related compound and serves as an illustrative guide for the optimization of this compound synthesis.

The chloroacetylation reaction releases hydrochloric acid (HCl) as a byproduct. The presence of this acid can lead to undesired side reactions and can also protonate the amine, rendering it non-nucleophilic. Therefore, the use of an acid-binding agent is crucial. In many acylation reactions, a tertiary amine such as triethylamine (TEA) or pyridine is used to neutralize the HCl as it is formed.

In greener synthetic approaches, alternative acid scavengers have been explored. For example, propylene (B89431) oxide has been used as a neutral HCl scavenger in the chemoselective N-chloroacetylation of aminoalcohols. In some instances, the reaction can be performed in a buffered aqueous solution, where the buffer system maintains a neutral pH. The choice of the acid-binding agent can influence the reaction's selectivity, particularly in molecules with multiple reactive sites like the precursor to this compound, which has both a phenolic hydroxyl and an amide group.

Derivatization and Analog Synthesis

The functional groups present in this compound, namely the chloroacetyl and chloroacetoxy moieties, provide avenues for further chemical modification, including the synthesis of heterocyclic systems.

The reactive α-chloro groups in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. For instance, related N-(chloroacetyl) compounds have been successfully cyclized to form benzoxazine (B1645224) and triazine derivatives.

One common strategy involves the reaction of a chloroacetylated precursor with a nucleophile, which can be either internal to the molecule or an external reagent, to initiate ring closure. For example, the intramolecular cyclization of N'-(chloroacetyl)indole hydrazide has been shown to produce 1,3,4-oxadiazin-5-one derivatives in the presence of a base like sodium hydroxide (B78521) in dimethylformamide. Similarly, N10-(chloroacetyl)phenothiazine can undergo intramolecular cyclization to yield thiazole (B1198619) derivatives. The specific heterocyclic system formed depends on the nature of the starting material and the reaction conditions employed. The synthesis of benzoxazinones from acylated aminophenols is another relevant example of forming a heterocyclic ring system. mdpi.com

Synthesis of Structural Analogs for Comparative Studies

The synthesis of structural analogs of this compound is crucial for establishing structure-activity relationships and for comparative biological and chemical studies. These analogs are typically prepared by modifying the core structure, either at the aromatic ring, the N-acyl group, or the O-acyl group.

A key precursor for many of these syntheses is N-(4-hydroxyphenyl)-2-chloroacetamide. This intermediate is synthesized through the selective N-acylation of p-aminophenol with chloroacetyl chloride. nih.govresearchgate.netneliti.com In a typical procedure, p-aminophenol is dissolved in a suitable solvent, such as acetic acid, and then treated with chloroacetyl chloride. nih.govneliti.com The amino group of p-aminophenol is a better nucleophile than the hydroxyl group under these conditions, leading to preferential acylation at the nitrogen atom. quora.com The reaction is often carried out at low temperatures to control its reactivity. neliti.com

The synthesis of the target compound, this compound, would then proceed via the O-acylation of N-(4-hydroxyphenyl)-2-chloroacetamide. This can be achieved by reacting the intermediate with a suitable chloroacetylating agent. While a direct synthesis of this compound is not explicitly detailed in the provided literature, analogous reactions, such as the esterification of N-(4'-hydroxyphenyl)acetamide (paracetamol) with acyl chlorides, have been documented. google.com This suggests a feasible pathway for the desired transformation.

Structural analogs can be generated by varying the starting materials. For instance, using substituted p-aminophenols would result in analogs with different aromatic ring substitutions. Similarly, employing different acylating agents in both the N-acylation and O-acylation steps would yield a variety of structural derivatives. For example, under certain conditions using a base like pyridine or triethylamine in dichloromethane, both N- and O-chloroacylation of p-aminophenol can occur, providing another route to access different substitution patterns. tandfonline.com

The synthesis of various N-aryl-2-chloroacetamides has been explored, highlighting the versatility of the chloroacetylation reaction for creating a library of compounds for comparative analysis. researchgate.net These synthetic strategies allow for the systematic modification of the lead compound to investigate the impact of different structural features on its properties.

The table below summarizes the key intermediate and a representative analog, along with their synthetic precursors.

| Compound Name | Structure | Starting Materials |

| N-(4-hydroxyphenyl)-2-chloroacetamide |  | p-Aminophenol, Chloroacetyl chloride |

| This compound |  | N-(4-hydroxyphenyl)-2-chloroacetamide, Chloroacetyl chloride |

Note: The structure for this compound is a predicted structure based on the described synthetic route, as a specific literature source for its image was not available.

Further research into the reaction conditions, such as solvent, temperature, and catalysts, can lead to the optimization of these synthetic pathways and the generation of a diverse set of structural analogs for comprehensive comparative studies.

Chemical Reactivity and Transformation Mechanisms of P Chloroacetoxy 2 Chloroacetanilide

Nucleophilic Substitution Reactions

The electrophilic nature of specific carbon atoms within p-chloroacetoxy-2-chloroacetanilide makes it a target for nucleophilic attack. The most prominent site for such reactions is the α-carbon of the chloroacetyl group, where the chlorine atom serves as a good leaving group.

The chlorine atom attached to the acetyl group is readily displaced by a variety of nucleophiles. This reactivity is a hallmark of α-chloroacetanilides. Theoretical studies on related chloroacetanilide herbicides have shown that the reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com The presence of the electron-withdrawing p-chloroacetoxy group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack at the adjacent α-carbon.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as water and alcohols, can react with this compound, leading to the substitution of the chlorine atom. In aqueous environments, this can result in the formation of a hydroxylated derivative. The reaction with thiosulfate, where the attack can occur through either the sulfur or oxygen atom, has been studied for other chloroacetanilides, with the attack from the sulfur atom being significantly more favorable. mdpi.com

Nitrogen Nucleophiles: Nitrogen nucleophiles, including ammonia, primary, and secondary amines, are effective in displacing the chlorine atom to form N-substituted glycine (B1666218) derivatives. The reactivity of α-chloroacetanilides with amines has been well-documented, leading to the synthesis of a wide range of derivatives. researchgate.net

Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly potent in reacting with chloroacetanilides. nih.gov Thiolate anions (RS⁻), such as those derived from glutathione (B108866), readily attack the electrophilic carbon, displacing the chloride ion. acs.orgunl.eduacs.org This high reactivity is attributed to the "soft" nature of sulfur nucleophiles, which favorably interact with the "soft" electrophilic carbon center of the chloroacetyl group. nih.gov Studies on various chloroacetanilide herbicides have consistently shown that sulfur nucleophiles are more reactive than oxygen or other nucleophiles. mdpi.com

The general order of reactivity for nucleophiles with chloroacetanilides is:

Sulfur > Nitrogen > Oxygen

This trend is consistent with the principles of nucleophilicity, where sulfur is generally a better nucleophile than nitrogen, which in turn is better than oxygen in protic solvents.

The facile displacement of the chlorine atom in this compound allows for the synthesis of a diverse array of novel derivatives. This synthetic utility is a common feature of chloroacetanilides.

| Nucleophile Type | Example Nucleophile | Resulting Derivative Structure (General) |

| Oxygen | Water (H₂O) | p-Chloroacetoxy-2-hydroxy-acetanilide |

| Methanol (B129727) (CH₃OH) | p-Chloroacetoxy-2-methoxy-acetanilide | |

| Nitrogen | Ammonia (NH₃) | p-Chloroacetoxy-2-amino-acetanilide |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-2-(p-chloroacetoxy-anilino)-2-oxoethanamine | |

| Sulfur | Glutathione (GSH) | Glutathione conjugate of this compound |

| Sodium bisulfide (NaSH) | p-Chloroacetoxy-2-mercapto-acetanilide |

These substitution reactions are fundamental to both the synthesis of new chemical entities with potentially unique biological activities and the detoxification pathways of such compounds in biological systems.

Degradation and Environmental Transformation Pathways

In the environment and within biological systems, this compound is subject to various degradation processes. These transformations are crucial in determining its environmental fate and persistence. The primary degradation pathways include microbial metabolism and enzymatic transformations.

Microorganisms play a pivotal role in the breakdown of chloroacetanilide herbicides. acs.orgnih.gov The degradation of these compounds can occur through various enzymatic reactions, often initiated by microbial consortia found in soil and water. mdpi.com

Two of the most significant enzymatic degradation pathways for chloroacetanilides are glutathione conjugation and N-dealkylation.

Glutathione Mediation: A primary detoxification mechanism for chloroacetanilides in many organisms, including plants and microbes, is conjugation with glutathione (GSH), a tripeptide thiol. acs.orgunl.eduacs.org This reaction is often catalyzed by glutathione S-transferases (GSTs). researchgate.net The nucleophilic thiol group of GSH attacks the electrophilic carbon of the chloroacetyl moiety, displacing the chlorine atom and forming a glutathione conjugate. nih.gov This conjugate is more water-soluble and generally less toxic, representing a key step in the detoxification and subsequent excretion of the compound. unl.edu

N-Dealkylation: For chloroacetanilides that possess N-alkyl substituents, N-dealkylation is a significant metabolic pathway. nih.govuomustansiriyah.edu.iqresearchgate.net This process is often mediated by cytochrome P450 monooxygenases. nih.gov The enzyme hydroxylates the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously breaks down to yield a dealkylated amine and an aldehyde or ketone. While this compound itself is a secondary amide and does not have an N-alkyl group to be removed, this pathway is highly relevant for many other chloroacetanilide herbicides. For secondary amides, oxidative C-N bond cleavage can occur, though it is generally more challenging than with tertiary amines. researchgate.net

Another potential enzymatic transformation for this compound is the hydrolysis of the ester linkage of the p-chloroacetoxy group, which would yield p-hydroxy-2-chloroacetanilide.

The complete mineralization of chloroaromatic compounds often requires the synergistic action of a microbial consortium, where different species carry out sequential steps in the degradation pathway. mdpi.com While specific consortia for the degradation of this compound have not been reported, studies on other chloroacetanilides and chlorinated aromatic compounds provide insight into the types of microorganisms that would be involved. nih.govresearchgate.net

For instance, various bacterial strains, including those from the genera Pseudomonas, Sphingomonas, and Rhodococcus, have been identified as being capable of degrading chloroacetanilide herbicides. nih.gov These bacteria often possess the necessary enzymes, such as hydrolases, reductases, and oxygenases, to attack the chloroacetyl and anilide portions of the molecule. The degradation of the chlorinated phenyl ring typically proceeds through the formation of chlorocatechols, which are then further metabolized via ortho- or meta-cleavage pathways. nih.govresearchgate.net The degradation of complex molecules like this compound in the environment is therefore a community effort, relying on the diverse metabolic capabilities of mixed microbial populations. nih.gov

| Degradation Pathway | Key Enzymes | Resulting Products (Initial) | Relevance to this compound |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione conjugate | Highly relevant; primary detoxification pathway. |

| N-Dealkylation | Cytochrome P450 monooxygenases | Dealkylated anilide | Not directly applicable as there is no N-alkyl group, but related oxidative C-N cleavage is possible. |

| Ester Hydrolysis | Esterases | p-Hydroxy-2-chloroacetanilide and acetic acid | Highly likely due to the presence of the ester linkage. |

| Amide Hydrolysis | Amidases | p-Chloroacetoxy aniline (B41778) and chloroacetic acid | Possible pathway for breakdown of the amide bond. |

Microbial Metabolism and Biodegradation Processes

Identification of Microbial Degradation Products and Metabolites

The microbial breakdown of chloroacetanilide herbicides is a key process in their environmental dissipation. Studies on analogous compounds reveal common degradation products. For instance, the anaerobic degradation of acetochlor (B104951) by the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 involves the initial reduction of sulfate (B86663) to sulfide (B99878). This sulfide then attacks the carbon-chlorine bond, leading to the formation of acetochlor-thioalcohol and dis-S-acetochlor. acs.org These intermediates are further microbially degraded into metabolites such as acetochlor ethanesulfonic acid (ESA), 2-methyl-6-ethylaniline, and 2-ethylaniline. acs.org

In anaerobic consortia, two primary degradation pathways for acetochlor have been identified: reductive dechlorination and thiol-substitution dechlorination, with the latter being the dominant route. acs.org Similarly, the degradation of alachlor (B1666766) can result in dechlorinated acetanilides. dss.go.th Groundwater monitoring in agricultural areas has identified several dechlorinated byproducts of alachlor, including N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide and N-(methoxylmethyl)-2,6-diethylaniline, which result from a combination of reductive dechlorination, dealkylation, and oxidation reactions. dss.go.th

Table 1: Microbial Degradation Products of Chloroacetanilide Herbicides

| Parent Compound | Degrading Microorganism/Condition | Key Metabolites Identified | Reference |

|---|---|---|---|

| Acetochlor | Cupidesulfovibrio sp. SRB-5 (anaerobic) | Acetochlor-thioalcohol, dis-S-acetochlor, Acetochlor ethanesulfonic acid, 2-methyl-6-ethylaniline, 2-ethylaniline | acs.org |

| Acetochlor | Anaerobic Consortium | Products of reductive dechlorination and thiol-substitution dechlorination | acs.org |

| Alachlor | Granular Iron (reductive dechlorination) | Dechlorinated acetanilides, N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, N-(methoxylmethyl)-2,6-diethylaniline | dss.go.th |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are effective water treatment technologies for degrading persistent organic pollutants like chloroacetanilide herbicides. mdpi.commdpi.com These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which can break down complex organic molecules into simpler, less toxic compounds. mdpi.comrsc.org

UV-activated AOPs have been studied for the degradation of the chloroacetanilide herbicide alachlor. rsc.org These processes involve the activation of oxidants like hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), and peroxymonosulfate (B1194676) (HSO₅⁻) with ultraviolet light to generate reactive radicals. rsc.org

UV/Hydrogen Peroxide (UV/H₂O₂): This process generates hydroxyl radicals (•OH), which are powerful, non-selective oxidants.

UV/Persulfate (UV/S₂O₈²⁻): This method produces sulfate radicals (SO₄•⁻), which have a high redox potential and can effectively degrade contaminants. mdpi.comrsc.org

UV/Peroxymonosulfate (UV/HSO₅⁻): This process can generate both sulfate and hydroxyl radicals, contributing to the degradation of pollutants. rsc.org

Studies comparing these three processes for alachlor degradation found that all were effective, with their efficiency being highly dependent on the specific water conditions. rsc.org Other research has also demonstrated the effectiveness of heterogeneous photocatalysis using titanium dioxide (TiO₂) with UV-A light (TiO₂/UV-A) for the removal of alachlor, acetochlor, and metolachlor (B1676510) from water. mdpi.com

The efficiency of AOPs is significantly influenced by the pH of the water and the presence of other substances, collectively known as the water matrix. rsc.org

For the degradation of alachlor, the UV/S₂O₈²⁻ and UV/H₂O₂ processes were found to be most effective under acidic conditions (pH 5). rsc.org In contrast, the UV/HSO₅⁻ process demonstrated the highest efficacy under basic conditions (pH > 8). rsc.org The degradation kinetics often follow a pseudo-first-order model. researchgate.netsemanticscholar.org

The water matrix, which includes natural organic matter (NOM) and inorganic ions, can also impact degradation rates. The presence of NOM, particularly in groundwater, was found to have a greater inhibitory effect on the AOPs than in surface water. rsc.org Despite this, the UV/S₂O₈²⁻ and UV/HSO₅⁻ processes show considerable potential for herbicide degradation, especially in raw water with high loads of hydrophobic NOM. rsc.org

Table 2: Influence of pH on UV-Based AOPs for Alachlor Degradation

| AOP Process | Optimal pH Condition | Reference |

|---|---|---|

| UV/Persulfate (UV/S₂O₈²⁻) | Acidic (pH 5) | rsc.org |

| UV/Hydrogen Peroxide (UV/H₂O₂) | Acidic (pH 5) | rsc.org |

| UV/Peroxymonosulfate (UV/HSO₅⁻) | Basic (pH > 8) | rsc.org |

Investigating Degradation Pathways for Herbicide-Related Analogs (e.g., Acetochlor, Pretilachlor)

The degradation of chloroacetanilide herbicides proceeds through several key pathways, which have been elucidated through studies of compounds like acetochlor and pretilachlor (B132322). These pathways involve the cleavage of substituent groups from the molecule and the transformation of the chloroacetyl moiety.

Dealkylation is a primary step in the microbial metabolism of many chloroacetanilide herbicides. nih.gov A bifunctional enzyme from the cytochrome P450 family, found in Rhodococcus sp. B2, has been shown to catalyze both the O-dealkylation of pretilachlor and the N-dealkoxymethylation of other chloroacetanilides like propisochlor. nih.gov N-dealkylation is a recognized initial metabolic pathway for herbicides such as butachlor, acetochlor, and alachlor. nih.gov Electrochemical degradation studies of pretilachlor also confirm that cleavage of the C-O and C-N bonds is a key part of its breakdown process. researchgate.net

Dechlorination is a critical detoxification step in the degradation of these herbicides. Two major anaerobic pathways have been identified for acetochlor: reductive dechlorination and thiol-substitution dechlorination. acs.org

Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. It has been observed in the degradation of alachlor and metolachlor by granular iron metal, a process known as hydrogenolysis. dss.go.th Nanoscale zero-valent iron has also been shown to rapidly and completely degrade alachlor through reductive dechlorination, yielding the dechlorinated product N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide (B32628). researchgate.net

Thiol-Substitution Dechlorination: This pathway involves the nucleophilic substitution of the chlorine atom by a sulfur-containing group (thiol). Thiosulfate salts have been found to rapidly dechlorinate chloroacetanilide herbicides in water and soil through an Sₙ2 nucleophilic substitution mechanism. nih.govpnas.orgresearchgate.net Similarly, sodium bisulfite can dechlorinate alachlor, acetochlor, and S-metolachlor, transforming them into less toxic chloroacetanilide ethane (B1197151) sulfonic acids (ESAs). nih.govresearchgate.net In anaerobic environments, sulfate-reducing bacteria can produce sulfide (SH⁻), which abiotically attacks the C-Cl bond of acetochlor, demonstrating a biologically mediated thiol-substitution pathway. acs.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetochlor |

| Acetochlor ethanesulfonic acid |

| Acetochlor-thioalcohol |

| Alachlor |

| Butachlor |

| dis-S-acetochlor |

| Hydrogen peroxide |

| Metolachlor |

| N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |

| N-(methoxylmethyl)-2,6-diethylaniline |

| Peroxymonosulfate |

| Persulfate |

| Pretilachlor |

| Propisochlor |

| S-metolachlor |

| Sodium bisulfite |

| Thiosulfate |

| Titanium dioxide |

| 2-ethylaniline |

Scientific Information on "this compound" Remains Elusive

A thorough investigation into the chemical compound "this compound" has revealed a significant lack of available scientific literature and data pertaining to its specific chemical reactivity, enzymatic degradation, and role as an intermediate in organic synthesis. While the compound is listed in chemical databases, detailed research findings on its properties and transformations are not readily accessible in the public domain.

Initial searches for the enzymatic degradation of this compound, including the involvement of well-known enzyme systems such as Cytochrome P450 and monooxygenases, did not yield any specific studies or experimental data. Similarly, inquiries into its reactivity as an intermediate for the synthesis of complex molecules returned no relevant scholarly articles or patents outlining its application in this context.

This scarcity of information prevents the construction of a detailed and scientifically accurate article as requested. The required sections on enzymatic degradation mechanisms and its applications in organic synthesis cannot be populated with factual research findings. Consequently, the creation of data tables and a comprehensive discussion on its chemical transformations is not feasible at this time.

Further research would be required to elucidate the chemical and biological properties of "this compound" to fulfill the detailed scope of the original request. Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on documented findings.

Biological Activities and Mechanistic Investigations of P Chloroacetoxy 2 Chloroacetanilide Analogs

Antimicrobial Activity Studies

Analogs of p-chloroacetoxy-2-chloroacetanilide, particularly those within the broader chloroacetanilide class, have demonstrated notable antimicrobial properties. These studies are crucial for understanding their potential therapeutic or biocidal applications.

The antibacterial efficacy of chloroacetanilide analogs has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, studies on chloroacetamide derivatives have shown their potential to inhibit the growth of bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The introduction of a chloro group into the acetamide (B32628) structure appears to be a significant factor in enhancing the antimicrobial activity of these molecules. nih.gov

In one study, various synthesized chloroacetamide derivatives were found to exhibit antibacterial activity comparable to standard drugs. researchgate.net This suggests that the chloroacetanilide scaffold could serve as a promising starting point for the development of new antibacterial agents. researchgate.net The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase II, which are critical for bacterial replication and transcription. researchgate.net

Table 1: Antibacterial Activity of Chloroacetamide Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Chloroacetamide Derivatives | Staphylococcus aureus | Active | researchgate.net |

| Chloroacetamide Derivatives | Escherichia coli | Active | researchgate.net |

The antifungal potential of chloroacetanilide analogs has also been a key area of investigation. Research on 2-chloro-N-phenylacetamide, a related compound, has demonstrated significant fungicidal activity against various clinical isolates of Candida and Aspergillus species. nih.govmdpi.com This is particularly noteworthy given the increasing incidence of fungal infections and the emergence of drug-resistant strains.

Studies have reported Minimum Inhibitory Concentration (MIC) values for 2-chloro-N-phenylacetamide against Candida albicans and Candida parapsilosis, with MICs ranging from 128 to 256 µg/mL. mdpi.com The compound was also effective in inhibiting biofilm formation, a critical virulence factor for many pathogenic fungi. mdpi.comnih.gov The proposed mechanism of antifungal action for some of these analogs involves the inhibition of enzymes like dihydrofolate reductase (DHFR), which is essential for fungal growth. nih.gov

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Organism | MIC Range (µg/mL) | Activity | Reference |

|---|---|---|---|

| Candida albicans | 128 - 256 | Fungicidal, Biofilm Inhibition | mdpi.com |

| Candida parapsilosis | 128 - 256 | Fungicidal, Biofilm Inhibition | mdpi.com |

| Candida tropicalis | 16 - 256 | Fungicidal, Biofilm Inhibition | nih.gov |

| Aspergillus flavus | 16 - 256 | Fungicidal | mdpi.com |

In the context of antimicrobial research, comparing the efficacy of novel compounds with established reference agents is a standard practice. While direct comparative studies for this compound are not widely available, research on its analogs provides valuable insights. For example, the antibacterial activity of certain chloroacetamide derivatives has been described as comparable to that of standard antibiotics used in the studies. researchgate.net

In antifungal assays, 2-chloro-N-phenylacetamide was evaluated alongside fluconazole, a common antifungal drug. nih.govmdpi.com While a direct superiority was not always observed, the unique mechanism of action and efficacy against resistant strains highlight its potential as an alternative or adjunctive therapy. nih.gov However, it is important to note that some studies have reported antagonistic effects when combined with certain standard antifungals like amphotericin B and fluconazole, suggesting that combination therapies should be approached with caution. mdpi.com

Molecular Interactions and Cellular Targets

Understanding the molecular-level interactions of this compound analogs is fundamental to elucidating their biological effects. Research in this area has focused on their interactions with proteins, which can lead to significant cellular consequences.

The chemical structure of this compound, featuring amide and carbonyl groups, suggests a high potential for forming hydrogen bonds with biological macromolecules like proteins. nih.gov Hydrogen bonds are crucial for the structure and function of proteins, and their disruption or the formation of aberrant bonds can lead to a loss of biological activity. nih.gov

While specific studies on the hydrogen bonding of this compound with proteins are limited, research on the general class of amides indicates that they can form hydrogen-bonded complexes with nucleic acid bases and likely with amino acid residues in proteins. nih.gov The chloroacetyl group present in these analogs is an electrophilic moiety, which can react with nucleophilic sites on proteins, further contributing to their interaction profile. nih.gov

A significant body of research has demonstrated that chloroacetanilide herbicides, which are structural analogs, can induce the destabilization and misfolding of cellular proteins. nih.govacs.org These compounds contain a reactive electrophilic moiety that can form covalent adducts with proteins, particularly at reactive cysteine residues. nih.govnih.gov

Exposure of cells to chloroacetanilides such as acetochlor (B104951), alachlor (B1666766), and propachlor (B1678252) has been shown to induce the misfolding of numerous cellular proteins. nih.gov This disruption of protein homeostasis, or proteostasis, can lead to the accumulation of misfolded proteins, which can form aggregates and trigger cellular stress responses. nih.govnih.gov The accumulation of such damaged proteins can compromise cellular integrity and function. nih.gov Studies have identified specific protein targets, such as GAPDH and PARK7, which are destabilized by exposure to certain chloroacetanilides. nih.govnih.gov This destabilization is often initiated by the direct conjugation of the chloroacetanilide to the protein. nih.gov

Analysis of Cellular Protein Destabilization and Misfolding

Impact on Cellular Proteostasis Networks

The integrity of cellular function relies heavily on protein homeostasis, or proteostasis, which ensures that proteins are correctly folded, localized, and present at optimal concentrations. nih.gov This delicate balance is maintained by a complex network of molecular machinery that oversees protein synthesis, folding, trafficking, and degradation. researchgate.net Disruption of this network can lead to an accumulation of misfolded proteins, which are prone to aggregation and can be toxic to the cell, a condition known as proteotoxicity. nih.gov

Herbicides belonging to the chloroacetanilide class, which are structurally analogous to this compound, possess a reactive electrophilic group capable of forming covalent bonds with cellular components, including proteins. nih.govresearchgate.net This interaction can damage proteins, leading to misfolding and subsequent disruption of the cellular proteostasis network. nih.gov Studies using chloroacetanilide herbicides such as acetochlor, alachlor, and propachlor have demonstrated their ability to induce the misfolding of numerous cellular proteins in HEK293T cells. researchgate.netchemrxiv.org This disruption of proteome stability underscores the potential for these compounds to interfere with fundamental cellular processes by compromising the integrity of the proteome. nih.govresearchgate.net The accumulation of these damaged and misfolded proteins can overwhelm the cell's quality control systems, leading to broader cellular dysfunction. nih.gov

Identification of Targeted Proteins (e.g., GAPDH, PARK7)

Research into the specific cellular targets of chloroacetanilide herbicides has identified key proteins that are particularly susceptible to their effects. nih.govresearchgate.net Through quantitative proteomics, it has been discovered that exposure of cells to propachlor leads to the destabilization and aggregation of several proteins, with Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Parkinson's disease protein 7 (PARK7, also known as DJ-1) being prominent targets. nih.govresearchgate.net

The targeting of these specific proteins by propachlor results in a notable decrease in their cellular activities. nih.govresearchgate.net This selective destabilization suggests that while the electrophilic nature of chloroacetanilides allows for broad reactivity, certain proteins are more vulnerable to modification, likely due to the presence of accessible and reactive amino acid residues within their structures. The functional impairment of essential proteins like GAPDH, a key enzyme in glycolysis, and PARK7, a protein involved in antioxidant responses and mitochondrial function, highlights a mechanism by which these compounds can exert their cytotoxic effects.

Role of Reactive Cysteine Residues in Conjugation

The covalent modification of proteins by chloroacetanilides is largely attributed to the reaction of their electrophilic chloroacetyl group with nucleophilic amino acid residues. chemrxiv.org Among these, cysteine residues, with their highly reactive thiol side chains, are primary targets for such alkylation reactions. purdue.educreative-biolabs.com Studies have shown that the profiles of proteins destabilized by chloroacetanilides are significantly enriched in proteins known to contain reactive cysteine residues. researchgate.netchemrxiv.org

Specifically, in the case of GAPDH, its destabilization by propachlor is primarily due to the direct conjugation of the herbicide to a catalytic cysteine residue. researchgate.netchemrxiv.org This covalent modification not only inactivates the enzyme but also leads to the global destabilization of the entire protein structure. researchgate.netchemrxiv.org The importance of this reactivity is further underscored by the observation that the herbicidal activity of chloroacetanilides correlates with their ability to alkylate cysteine. purdue.edu Analogs that are less reactive towards cysteine generally exhibit lower herbicidal potency. purdue.edu This highlights the critical role of reactive cysteine residues in the mechanism of action of chloroacetanilide compounds.

Enzyme Inhibition Studies (e.g., Choline Acetyltransferase)

The potential for compounds to interfere with enzymatic activity is a key area of toxicological and pharmacological research. While direct studies on this compound's effect on Choline Acetyltransferase (ChAT) are not available, research on other enzyme inhibitors provides a framework for understanding such interactions. For instance, studies on proton pump inhibitors (PPIs) have demonstrated their ability to inhibit ChAT, the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). nih.gov This inhibition is a potential mechanism for the observed associations between PPI use and an increased risk of dementia. nih.gov

Mechanisms of Action for Chloroacetanilide Herbicide Analogs (e.g., Elongase Inhibition)

A primary mode of action for chloroacetanilide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. nih.govnih.gov VLCFAs are crucial components of various cellular structures in plants, including the protective cuticular waxes on leaves. nih.govnih.gov The synthesis of VLCFAs is carried out by a series of enzymes known as elongases. nih.gov

Research has demonstrated that chloroacetanilide herbicides, along with other herbicides from the HRAC group K3, act by inhibiting these elongase enzymes. nih.govnih.gov Studies using heterologous expression of Arabidopsis thaliana elongases in yeast have shown that different herbicides exhibit distinct patterns of inhibition against a range of elongase enzymes. nih.gov Some herbicides, such as flufenacet (B33160) and cafenstrole, were found to inhibit all tested elongase activities. nih.gov This broad-spectrum inhibition of multiple elongases, each with specific functions, is thought to be a reason for the high efficacy of these herbicides and the low incidence of resistance development. nih.gov The inhibition of VLCFA synthesis leads to stunted growth and malformation in developing seedlings, which are characteristic symptoms of chloroacetanilide herbicide phytotoxicity. nih.gov

Bioconjugation and Drug Delivery Research

Bioconjugation is a key strategy in drug development, particularly for creating antibody-drug conjugates (ADCs) that can deliver potent cytotoxic agents directly to target cells, such as cancer cells. nih.govnih.gov This approach aims to maximize the therapeutic effect while minimizing off-target toxicity. nih.gov

The chemical properties of molecules like this compound, specifically the presence of a reactive chloroacetyl group, are relevant to bioconjugation. This group can act as an electrophile, enabling it to form covalent bonds with nucleophilic residues on proteins, such as the thiol group of cysteine. purdue.educreative-biolabs.com This principle is widely used in creating ADCs, where cytotoxic drugs are linked to antibodies. creative-biolabs.comnih.gov The ability to form stable conjugates is essential for the efficacy and safety of these targeted therapies. nih.gov While not directly studied with this compound, the chemistry of its analogs provides a basis for its potential application in bioconjugation research.

Antiproliferative Effects on Non-Transformed Cells

While the antiproliferative effects of many compounds are primarily studied in the context of cancer cells, their impact on non-transformed, or normal, cells is also a critical area of investigation. This is important for understanding potential toxicities and for developing therapies with a high therapeutic index. The mechanisms underlying the antiproliferative effects of chloroacetanilide analogs on non-transformed cells are linked to their broader cellular impacts.

The disruption of proteostasis, as observed with chloroacetanilide herbicides in cell lines like HEK293T, can lead to cell cycle arrest and apoptosis, thereby inhibiting proliferation. nih.govresearchgate.net Furthermore, the inhibition of essential enzymes, as seen with various compounds, can deprive cells of necessary metabolites and signaling molecules, also leading to a halt in proliferation. nih.govnih.gov The covalent modification of key cellular proteins, a hallmark of chloroacetanilides, can disrupt numerous pathways essential for cell growth and division. chemrxiv.orgpurdue.edu Therefore, the antiproliferative effects of this compound and its analogs on non-transformed cells would likely be a consequence of these fundamental cellular disruptions.

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position

The biological activity of chloroacetanilide derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring and the acetamide (B32628) side chain. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, all of which are crucial for its interaction with biological targets.

Impact of Halogen Substituents on Biological Activity

The position of the halogen substituent on the aniline (B41778) ring is also a critical determinant of activity. For instance, studies on chloro-substituted salicylanilide (B1680751) derivatives have shown that substitution at the 2-position of the aniline ring is beneficial for antibacterial activity against Gram-positive bacteria. mdpi.com In contrast, derivatives with a chlorine atom at the 4-position of the aniline ring were found to be less active. mdpi.com The reactivity of the C-Cl bond, activated by electron-withdrawing groups, is also a key factor in the biological action of these compounds. eurochlor.org The presence of multiple halogen atoms can further amplify the biological effect, as seen in some quinone imine derivatives where compounds with the highest number of chlorine atoms exhibited the greatest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

The type of halogen also matters. Research on cobalt bis(dicarbollide) derivatives substituted with different halogens (fluorine, chlorine, bromine, and iodine) has shown that increasing the atomic mass of the substituent can improve the biological activity. rsc.org Specifically, the addition of a single iodine atom resulted in the most selective antibacterial outcome. rsc.org

Steric Effects of Substituted Groups on Antimicrobial Properties

The size and three-dimensional arrangement of substituted groups, known as steric effects, play a significant role in the antimicrobial properties of chloroacetanilide derivatives. researchgate.net The steric hindrance caused by bulky substituents can either enhance or diminish biological activity, depending on the specific interaction with the target site.

For a molecule to be biologically active, it must effectively bind to a target, such as an enzyme or receptor. The steric compatibility between the molecule and the binding site is crucial for this interaction. A chlorine atom, for example, can contribute to efficient binding through its steric properties. researchgate.net However, excessively bulky groups can prevent the molecule from fitting into the active site, thereby reducing or abolishing its activity.

The interplay between steric and electronic effects is complex. While a substituent might have favorable electronic properties, its size could be a limiting factor. Therefore, the optimization of antimicrobial activity often involves finding a balance between the electronic and steric characteristics of the substituents.

Structural Modifications for Enhanced Biological Potency

To improve the biological potency of chloroacetanilide-based compounds, researchers have explored various structural modifications. These strategies include the introduction of diverse substituent moieties and the creation of hybrid molecules that combine the chloroacetanilide scaffold with other pharmacologically active structures.

Exploration of Diverse Substituent Moieties

The exploration of a wide range of substituents has been a key strategy in the development of more potent chloroacetanilide analogs. Studies on substituted anilides have demonstrated a clear correlation between the chemical structure and biological activity against Gram-positive bacteria. nih.gov The nature and position of substituents on the benzene (B151609) ring, as well as the length of the carbon side chain, all affect the activity and specificity of these compounds. nih.gov For instance, the highest activity was observed when the acyl or sulfuryl moiety had a C7-C9 side chain attached. nih.gov

In the case of substituted salicylaldehydes, which share structural similarities with the phenolic aspect of some chloroacetanilide metabolites, the presence of substituents is required for high antimicrobial activity. researchgate.net Halogenation, hydroxylation, and nitro substitution can produce highly active compounds. researchgate.net However, the effects of these substituents are not always predictable and can vary between different microbial species. researchgate.net

Hybrid Compound Design (e.g., Benzoxazole-Chloroacetanilide Hybrids)

The design of hybrid compounds, which combine two or more pharmacologically active scaffolds, has emerged as a promising approach in drug discovery. nih.govrsc.org This strategy aims to create molecules with enhanced potency, improved selectivity, or a broader spectrum of activity.

Benzoxazole (B165842) derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. bohrium.comnih.gov The combination of the benzoxazole nucleus with a chloroacetanilide moiety could potentially lead to hybrid compounds with synergistic or additive biological effects. For example, novel benzoxazole-benzamide conjugates linked by a 2-thioacetamido bridge have been designed and evaluated as potential antitumor agents. nih.gov

Similarly, the synthesis of benzoxazole-thiazolidinone hybrids has been explored for their potential as inhibitors of SARS-CoV-2 proteases. nih.govrsc.org These studies highlight the potential of combining the benzoxazole scaffold with other heterocyclic systems to generate novel bioactive molecules. While direct examples of benzoxazole-chloroacetanilide hybrids are not extensively documented in the provided search results, the principles of hybrid design strongly suggest that such compounds could be a fruitful area for future research.

Computational and In Silico Approaches to SAR

Computational and in silico methods have become indispensable tools in modern drug discovery, providing valuable insights into structure-activity relationships and accelerating the design of new therapeutic agents. beilstein-journals.org These approaches range from molecular docking and dynamics simulations to the development of quantitative structure-activity relationship (QSAR) models.

In silico screening allows for the rapid evaluation of large libraries of virtual compounds against a biological target, helping to identify promising candidates for further experimental investigation. nih.gov For instance, molecular docking can predict the binding mode and affinity of a ligand to a receptor, providing a rational basis for structural modifications. nih.govrsc.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com These models can then be used to predict the activity of new, unsynthesized analogs. For example, 3D-QSAR studies have been performed on benzoxazole derivatives to correlate their in vivo anti-inflammatory activity with their structural features. bohrium.com

Computational methods have also been used to study the reactivity of chloroacetanilide herbicides. Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanism of chloroacetanilide cleavage, revealing the influence of different nucleophiles and substituents on the reaction energetics. researchgate.net Such studies provide a deeper understanding of the chemical properties that underlie the biological activity of these compounds. Furthermore, in silico tools can predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and toxicity of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govphyschemres.orgresearchgate.net

Molecular Docking and Dynamics Simulations

Similarly, a thorough search of scientific databases and research articles yielded no specific molecular docking or molecular dynamics simulation studies focused on p-Chloroacetoxy-2-chloroacetanilide. While molecular docking is a common computational technique used to predict the binding orientation of a ligand to a target protein, and has been applied to various chloroacetamide derivatives to explore their mechanisms of action researchgate.net, there is no evidence of its application to this compound in the available literature.

Consequently, there are no published findings detailing its potential binding modes, interaction energies, or the stability of its complex with any biological target. Molecular dynamics simulations, which would provide insight into the conformational changes and stability of the ligand-protein complex over time, have also not been reported for this specific compound.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopic methodologies provide insight into the molecular structure, bonding, and electronic environment of p-Chloroacetoxy-2-chloroacetanilide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, ester, aromatic, and chloroalkane functionalities.

Key predicted IR absorption bands for this compound are based on data from analogous compounds such as 2-Chloro-N-(4-hydroxyphenyl)acetamide. nih.gov The presence of the N-H group in the amide linkage is expected to show a stretching vibration in the range of 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and the ester groups are anticipated to appear as strong bands around 1670 cm⁻¹ and 1760 cm⁻¹, respectively. The C-O stretching of the ester group will likely produce a band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibrations from the two chloroacetyl groups are predicted to be in the 600-800 cm⁻¹ region.

Table 1: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Amide N-H | 3200-3300 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Ester C=O | ~1760 | Stretching |

| Amide C=O | ~1670 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Ester C-O | 1200-1250 | Stretching |

| C-Cl | 600-800 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the detailed molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl groups, and the amide proton. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as a set of doublets in the range of δ 7.0-7.8 ppm. The chemical shift of these protons is influenced by the electron-withdrawing nature of the amide and acetoxy groups. The singlet for the two protons of the chloroacetyl group attached to the nitrogen is predicted to be around δ 4.3 ppm, based on data for 2-Chloro-N-(4-hydroxyphenyl)acetamide. nih.gov Similarly, the singlet for the two protons of the chloroacetoxy group is expected in a similar region. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically above δ 9.0 ppm, and its exact position would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are predicted for the carbonyl carbons, the aromatic carbons, and the methylene carbons. Based on data for 2-Chloro-N-(4-hydroxyphenyl)acetamide, the amide carbonyl carbon is expected around δ 165 ppm. nih.gov The ester carbonyl carbon is predicted to be at a slightly different chemical shift, likely in the same region. The aromatic carbons would show signals between δ 120-150 ppm, with the carbon atom attached to the oxygen (C-O) and the carbon atom attached to the nitrogen (C-N) appearing at the lower field end of this range. The methylene carbons of the two chloroacetyl groups are expected to resonate at around δ 43 ppm. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | > 9.0 | Broad Singlet | Amide N-H |

| ¹H | 7.0 - 7.8 | Doublets | Aromatic C-H |

| ¹H | ~ 4.3 | Singlet | -NH-CO-CH₂ -Cl |

| ¹H | ~ 4.3 | Singlet | -O-CO-CH₂ -Cl |

| ¹³C | ~ 165 | Singlet | Amide C=O |

| ¹³C | ~ 165 | Singlet | Ester C=O |

| ¹³C | 120 - 150 | Singlets | Aromatic C |

| ¹³C | ~ 43 | Singlet | -NH-CO-CH₂ -Cl |

| ¹³C | ~ 43 | Singlet | -O-CO-CH₂ -Cl |

Mass Spectrometry (MS, LC-MS/MS, GC-MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (molecular formula C₁₀H₈Cl₂NO₃), the molecular ion peak [M]⁺ would be expected. Due to the presence of two chlorine atoms, characteristic isotopic peaks [M+2]⁺ and [M+4]⁺ with specific intensity ratios would be observed.

The fragmentation of this compound under mass spectrometry would likely proceed through the cleavage of the ester and amide bonds. Key predicted fragmentation pathways include the loss of a chloroacetyl group (•COCH₂Cl) or a chloroacetoxy group (•OCOCH₂Cl). The cleavage of the ester bond could lead to a fragment corresponding to the 2-chloro-N-(4-hydroxyphenyl)acetamide cation. Further fragmentation of the aromatic ring and the side chains would produce a series of smaller ions. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms |

| [M - 77]⁺ | Loss of •COCH₂Cl |

| [M - 93]⁺ | Loss of •OCOCH₂Cl |

| Fragment ions | Corresponding to the cleavage of ester and amide bonds and further fragmentation of the resulting ions |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores such as aromatic rings and carbonyl groups. The UV spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption maxima characteristic of the substituted benzene ring. The presence of the amide and acetoxy groups, both of which are auxochromes, would influence the position and intensity of the absorption bands. It is predicted that there will be a strong absorption band around 250-270 nm corresponding to the π → π* transitions of the aromatic system.

Chromatographic Techniques

Chromatographic methods are essential for the separation and purity assessment of synthesized compounds.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) would be suitable. The ratio of the solvents would be optimized to obtain an Rf value for the product that is typically between 0.3 and 0.7 for accurate assessment.

Visualization of the spot on the TLC plate can be achieved under UV light, as the aromatic ring will absorb UV radiation. Staining with a suitable reagent, such as potassium permanganate (B83412) or an acidic vanillin (B372448) solution, can also be employed to visualize the compound. libretexts.org The presence of a single spot under optimized TLC conditions would be a strong indicator of the purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chloroacetanilide compounds and monitoring their degradation over time. The method separates components in a mixture for identification and quantification.

Research Findings: Methodologies have been developed for the simultaneous determination of chloroacetanilide herbicides and their degradation products, such as ethanesulfonic acid (ESA) and oxanilic acid (OXA) metabolites, in various matrices. researchgate.netusgs.gov For purity analysis, HPLC can effectively separate the main compound from process-related impurities and degradation products. For instance, methods developed for similar structures like acetaminophen (B1664979) successfully separate impurities including 4'-chloroacetanilide. researchgate.netscispace.com

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netmdpi.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to achieve optimal separation of all compounds in a mixture. researchgate.netscispace.commdpi.com Detection is frequently performed using a Diode Array Detector (DAD) or mass spectrometry (MS). usgs.govmdpi.comresearchgate.net DAD allows for monitoring spectra of analytes across a range of wavelengths, while MS provides mass information for definitive identification. researchgate.net The limit of quantitation for degradation metabolites can reach levels as low as 0.05 µg/L using HPLC-MS. researchgate.net

Table 1: Typical HPLC Parameters for Chloroacetanilide Analysis

| Parameter | Typical Specification | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Kinetex, Hypersil) | researchgate.netmdpi.com |

| Mobile Phase | Gradient of Water and an organic solvent (e.g., Methanol, Acetonitrile) | researchgate.netmdpi.com |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) | mdpi.comresearchgate.net |

| Analysis Time | Typically under 15-20 minutes | researchgate.netmdpi.com |

| Detection Wavelength | ~230-238 nm for UV-Vis/DAD | scispace.commdpi.com |

Gas Chromatography (GC) for Degradation Product Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of chloroacetanilide parent compounds and their metabolites. researchgate.netnih.govwisc.edu This technique is particularly suited for volatile and thermally stable compounds.

Research Findings: GC-based methods are used to identify and quantify chloroacetanilide herbicides and confirm the identity of their degradation products. wisc.eduderpharmachemica.com For sample preparation from complex matrices like crops, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed, which involves an extraction with a solvent like acetonitrile (B52724) followed by a simple clean-up step. derpharmachemica.com The analytical separation is typically performed on a capillary column, such as an HP-5 MS, which has a nonpolar stationary phase. derpharmachemica.com Following separation by GC, mass spectrometry is used for detection and confirmation of the analytes' identities. nih.govderpharmachemica.com GC-MS has been successfully used to identify transformation products of alachlor (B1666766) following its degradation in soil. researchgate.net

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a valuable tool for rapid compatibility screening and assessing thermal stability. bohrium.com

Research Findings: While specific DSC data for this compound is not detailed in the provided context, the application of DSC is well-established for characterizing pharmaceutical compounds and other organic materials. bohrium.com The technique is used to determine key thermal properties such as melting point, glass transitions, and heat of fusion. For this compound, DSC would be applied to determine its melting point and purity, as impurities typically lower and broaden the melting endotherm. It can also reveal polymorphic transitions or decomposition events by detecting exothermic or endothermic changes as the sample is heated. bohrium.com

Advanced Proteomics and Biochemical Assays

Understanding the molecular interactions of this compound within a cellular environment requires sophisticated proteomics and biochemical assays.

Quantitative Proteomics and Hsp40 Affinity Profiling

Quantitative proteomics allows for the large-scale analysis and quantification of proteins in a biological sample. nih.govgithub.io A specialized application of this is Hsp40 affinity profiling, a method used to identify proteins that become destabilized and prone to misfolding upon cellular exposure to a small molecule. chemrxiv.orgnih.gov

Research Findings: Researchers have applied an Hsp40 affinity platform to identify proteins that are destabilized after cellular exposure to chloroacetanilide herbicides. chemrxiv.orgnih.govnih.gov The methodology involves treating cells (e.g., HEK293T) that are overexpressing a mutant human Hsp40 chaperone (DNAJB8H31Q) with the chloroacetanilide compound. nih.govresearchgate.net This chaperone binds to misfolded or destabilized proteins. Using affinity purification (immunoprecipitation) followed by quantitative mass spectrometry (LC/LC-MS/MS), the "client" proteins bound to the Hsp40 chaperone are identified and quantified. nih.govchemrxiv.org

Studies on related chloroacetanilides like acetochlor (B104951), alachlor, and propachlor (B1678252) show that these compounds induce distinct but overlapping profiles of protein destabilization. nih.govnih.gov A key finding is that protein destabilization is not simply correlated with the inherent reactivity of the protein, but is idiosyncratic, suggesting specific interactions between the compound and its protein targets. nih.govnih.gov Many of the affected proteins contain reactive cysteine residues, suggesting direct conjugation is a primary mechanism of destabilization. nih.govnih.gov This approach has successfully identified destabilized proteins such as GAPDH and PARK7 upon exposure to propachlor. chemrxiv.orgnih.gov

Table 2: Hsp40 Affinity Profiling Workflow

| Step | Description | Source(s) |

|---|---|---|

| 1. Cell Culture | HEK293T cells are transiently transfected to overexpress Flag-tagged DNAJB8H31Q. | chemrxiv.org |

| 2. Compound Treatment | Cells are exposed to the chloroacetanilide compound for a short duration (e.g., 30 minutes). | chemrxiv.org |

| 3. Cell Lysis & IP | Cells are lysed and Flag-immunoprecipitation is performed to isolate the Hsp40 and its bound proteins. | chemrxiv.org |

| 4. Proteomic Analysis | Co-immunoprecipitated proteins are identified and quantified by LC/LC-MS/MS. | chemrxiv.orgnih.gov |

| 5. Data Analysis | Proteins with significantly increased affinity for Hsp40 in treated vs. control cells are identified as destabilized. | chemrxiv.orgnih.gov |

Enzyme Activity Assays (e.g., for Degradation Enzymes)

Enzyme activity assays are essential for studying the biochemical pathways involved in the degradation of compounds like this compound. These assays measure the rate of an enzymatic reaction and can be used to characterize enzymes responsible for breaking down the compound.